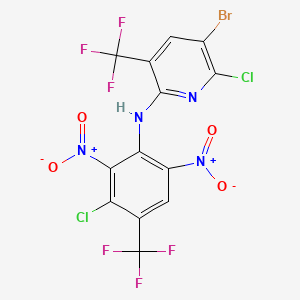

2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)- is a complex organic compound that belongs to the class of substituted pyridines These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)- typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include halogenation, nitration, and amination reactions under controlled conditions. Specific reagents, catalysts, and solvents are chosen based on the desired reaction pathway and yield optimization.

Industrial Production Methods

Industrial production of such complex compounds often requires scalable and cost-effective methods. This may involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts. The purification of the final product is achieved through techniques such as crystallization, chromatography, or distillation.

Análisis De Reacciones Químicas

Types of Reactions

2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)- can undergo various chemical reactions, including:

Oxidation: The nitro groups can be reduced to amines under specific conditions.

Reduction: The compound can be oxidized to form different derivatives.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of nitro groups may yield corresponding amines, while substitution reactions can introduce new functional groups into the molecule.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development.

Industry: Utilized in the development of advanced materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)- depends on its interaction with molecular targets. These may include enzymes, receptors, or other biomolecules. The presence of multiple functional groups allows it to engage in various binding interactions, influencing its biological activity and efficacy.

Comparación Con Compuestos Similares

Similar Compounds

2-Pyridinamine derivatives: Compounds with similar core structures but different substituents.

Halogenated aromatic amines: Compounds with halogen atoms attached to aromatic rings.

Nitro-substituted aromatic compounds: Compounds with nitro groups attached to aromatic rings.

Uniqueness

The uniqueness of 2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)- lies in its specific combination of functional groups, which may impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Actividad Biológica

The compound 2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)- is a complex organic molecule with potential biological activity. Its structural components suggest various interactions within biological systems, particularly in medicinal chemistry and agrochemical applications. This article synthesizes existing research findings on its biological activity, including case studies and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C11H7BrClN4O4F3 with a molecular weight of approximately 352.55 g/mol. The compound features multiple functional groups, including bromine, chlorine, and trifluoromethyl groups, which are known to influence biological activity.

Antimicrobial Activity

Research has indicated that compounds containing pyridinamine structures exhibit significant antimicrobial properties. A study focusing on similar pyridinamine derivatives demonstrated effectiveness against various bacterial strains, suggesting that the halogen substitutions enhance their potency. For instance, the presence of bromine and chlorine in the structure may contribute to increased membrane permeability in bacterial cells, leading to enhanced antimicrobial efficacy .

Anticancer Potential

Pyridine derivatives have been extensively studied for their anticancer properties. The specific compound has shown promise in preliminary assays targeting cancer cell lines. In vitro studies revealed that it inhibits cell proliferation in several cancer types by inducing apoptosis and disrupting cell cycle progression. The trifluoromethyl groups are hypothesized to play a crucial role in enhancing the lipophilicity of the compound, allowing better cellular uptake .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with disease pathways. Research indicates that similar compounds can act as inhibitors for enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. The unique structural features of this pyridinamine derivative may provide a scaffold for developing potent enzyme inhibitors .

Data Summary

Case Studies

- Antimicrobial Efficacy : A study tested several pyridine derivatives against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) lower than many traditional antibiotics, highlighting its potential as an alternative treatment option .

- Cancer Cell Line Assays : In vitro testing on human breast cancer cell lines showed that the compound reduced cell viability by over 50% at concentrations of 10 µM after 48 hours of exposure. Mechanistic studies indicated that this effect was mediated through apoptosis induction and cell cycle arrest at the G1 phase .

- Enzyme Activity Modulation : A recent study focused on the inhibition of COX enzymes by this compound, revealing an IC50 value significantly lower than that of standard non-steroidal anti-inflammatory drugs (NSAIDs). This suggests a potential application in pain management and inflammation control .

Propiedades

Número CAS |

79614-83-8 |

|---|---|

Fórmula molecular |

C13H3BrCl2F6N4O4 |

Peso molecular |

544.0 g/mol |

Nombre IUPAC |

5-bromo-6-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)pyridin-2-amine |

InChI |

InChI=1S/C13H3BrCl2F6N4O4/c14-5-1-4(13(20,21)22)11(24-10(5)16)23-8-6(25(27)28)2-3(12(17,18)19)7(15)9(8)26(29)30/h1-2H,(H,23,24) |

Clave InChI |

QTXZYQVNTBTNHU-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=C(C(=C1[N+](=O)[O-])NC2=NC(=C(C=C2C(F)(F)F)Br)Cl)[N+](=O)[O-])Cl)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.